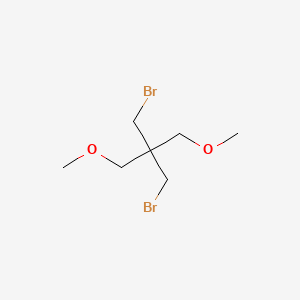

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane

Description

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane (CAS: Not explicitly provided in evidence) is a brominated alkane derivative featuring two bromine atoms and two methoxymethyl substituents. Its molecular formula is C₇H₁₂Br₂O₂, with a molecular weight of 312.98 g/mol (calculated). The presence of dual bromine atoms suggests high reactivity in substitution or elimination reactions, while the methoxy groups may enhance solubility in polar organic solvents.

Limited experimental data on this specific compound are available in the provided evidence. However, it is listed in the AK Scientific product catalog as a 95% pure reagent, indicating its commercial availability for specialized synthetic applications .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2O2/c1-10-5-7(3-8,4-9)6-11-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNFQRZLCFPCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane typically involves the bromination of corresponding methoxy-substituted propane derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atoms to hydrogen.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

(a) 2-Bromo-2-methylpropane ()

- Formula : (CH₃)₃CBr

- Molecular Weight : 137.02 g/mol

- Boiling Point : 73.1°C

- Key Differences :

(c) 1-Bromo-3-chloro-2-methylpropane ()

- Formula : C₄H₈BrCl

- Molecular Weight : 187.46 g/mol

- Key Differences: Contains chlorine instead of a second bromine atom, reducing electrophilicity.

Physical and Chemical Property Comparison Table

Biological Activity

1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane, with the CAS number 33740-24-8, is a brominated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound's molecular formula is , and it has a molecular weight of approximately 289.995 g/mol. Key physical properties include:

- Density : 1.6 g/cm³

- Boiling Point : 221.6 °C at 760 mmHg

- Flash Point : 85.6 °C

These properties suggest a stable compound that may exhibit significant interactions in biological systems.

Antimicrobial Properties

Research indicates that halogenated compounds, including brominated derivatives, often exhibit antimicrobial activity. A study on similar brominated compounds found that they could inhibit the growth of various bacteria and fungi, suggesting that this compound might possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have shown that brominated alkanes can induce apoptosis in cancer cell lines. The presence of multiple bromine atoms in the structure may enhance this effect by increasing the compound's reactivity towards cellular components.

Study on Antibacterial Activity

In a study examining the antibacterial efficacy of various brominated compounds, it was noted that those with similar structures to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study attributed this activity to the electrophilic nature of bromine, which can react with thiol groups in bacterial proteins.

Antifungal Effects

Another investigation focused on the antifungal properties of halogenated compounds against Candida albicans. Results indicated that certain derivatives could reduce fungal viability by disrupting ergosterol synthesis, a key component of fungal cell membranes.

Q & A

Basic Research Questions

Q. What chromatographic methods are validated for analyzing 1-Bromo-2-(bromomethyl)-3-methoxy-2-(methoxymethyl)propane in pharmaceutical matrices?

- Methodology : Gas chromatography (GC) with headspace sampling is recommended. Key parameters include a resolution >1.5 between analytes and matrix components, asymmetry factors of 0.95–1.05, and a linear range with R² ≥0.9998. Detection limits can be optimized using S/N ratios >3.0 and RSD <1.0% for retention times .

Q. What synthetic routes are documented for preparing this compound, and what are critical reaction controls?

- Methodology : Multi-step alkylation using brominated precursors (e.g., bromomethyl ethers) under basic conditions. Key parameters include temperature control (20–40°C), stoichiometric excess of brominating agents, and inert atmosphere to prevent oxidation. Intermediate purification via fractional distillation ensures >95% purity .

Q. How can purity and stability be assessed for this compound in solution?

- Methodology : Use GC or HPLC with UV detection. Monitor degradation under ambient storage (e.g., 25°C, 35 hours) for impurity formation. Stability criteria include <5% deviation in peak area and absence of new chromatographic peaks .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to polybrominated byproducts, and how can selectivity be improved?

- Methodology : Kinetic studies using NMR to track intermediates. Optimize bromine stoichiometry (1.2–1.5 eq.) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity. Byproduct formation decreases at lower temperatures (0–10°C) .

Q. What mechanistic insights explain the reactivity of bromomethyl groups in cross-coupling reactions?

- Methodology : DFT calculations reveal electron-withdrawing effects from adjacent methoxy groups, reducing bromine’s electrophilicity. Experimental validation via Suzuki-Miyaura coupling shows improved yields with Pd(OAc)₂/XPhos catalysts in THF at 80°C .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for structural elucidation be resolved?

- Methodology : Combine 2D NMR (COSY, HSQC) to assign proton environments. High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺). X-ray crystallography, if feasible, provides definitive bond-length validation .

Q. What solvent systems optimize this compound’s stability during long-term storage?

- Methodology : Stability studies in aprotic solvents (e.g., DCM, acetonitrile) show <2% decomposition over 30 days at 4°C. Avoid protic solvents (e.g., methanol), which accelerate hydrolysis of bromomethyl groups .

Data Contradiction Analysis

Q. Why do GC and LC-MS methods yield differing quantitative results for trace impurities?

- Resolution : GC’s headspace injection may underestimate non-volatile impurities. Use LC-MS with electrospray ionization (ESI) for comprehensive impurity profiling. Cross-validate with spiked recovery tests (RSD <6%) .

Q. How can computational predictions of thermal stability conflict with experimental TGA data?

- Resolution : Molecular dynamics simulations often overlook crystal packing effects. Experimental thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 180°C, aligning with observed melting points in similar brominated alkanes .

Methodological Tables

| Parameter | GC Validation Criteria | Synthetic Optimization |

|---|---|---|

| Resolution | >1.5 | N/A |

| Reaction Temperature | N/A | 0–40°C |

| Detection Limit (GC) | 0.47 µg/mL | N/A |

| Catalyst (Coupling Reactions) | N/A | Pd(OAc)₂/XPhos |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.